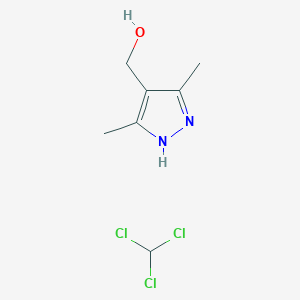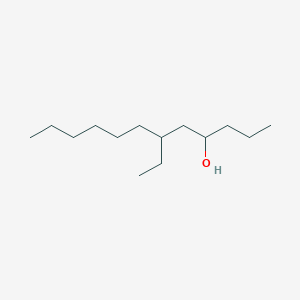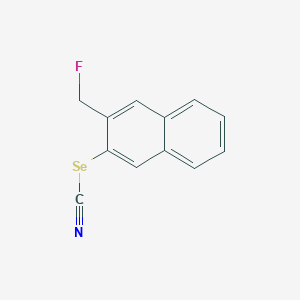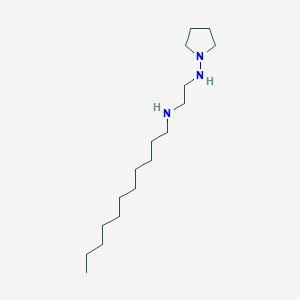
N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine is a synthetic organic compound that features a pyrrolidine ring attached to an ethane-1,2-diamine backbone with an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.
Attachment of Ethane-1,2-diamine: The pyrrolidine ring is then reacted with ethane-1,2-diamine under controlled conditions to form the intermediate compound.
Addition of Undecyl Chain:
Industrial Production Methods
Industrial production of N1-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties such as surfactants and polymers.
Mechanism of Action
The mechanism of action of N1-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The undecyl chain enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(Pyrrolidin-1-yl)-N~2~-dodecylethane-1,2-diamine
- N~1~-(Pyrrolidin-1-yl)-N~2~-decylethane-1,2-diamine
- N~1~-(Pyrrolidin-1-yl)-N~2~-octylethane-1,2-diamine
Uniqueness
N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length, which influences its physical and chemical properties. The undecyl chain provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Properties
CAS No. |
627525-42-2 |
|---|---|
Molecular Formula |
C17H37N3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
N'-pyrrolidin-1-yl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H37N3/c1-2-3-4-5-6-7-8-9-10-13-18-14-15-19-20-16-11-12-17-20/h18-19H,2-17H2,1H3 |
InChI Key |
FEGNLFHJAJFOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)

![3-[(1-Cyano-1-phenylethyl)amino]propane-1-sulfonic acid](/img/structure/B14215161.png)
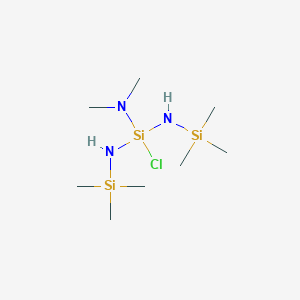
![2-[(2-Bromophenyl)methyl]-3-methylidene-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14215181.png)
![2-[2-(2-Bromophenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14215185.png)
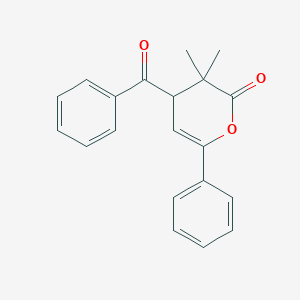
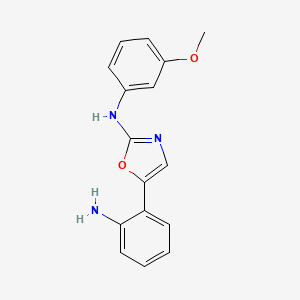
![1,1'-[Sulfonyldi(4,1-phenylene)]bis(3,5-diphenyl-1H-pyrazole)](/img/structure/B14215200.png)
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
